2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
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Overview
Description
2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo[4,3-a]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, thereby preventing its normal function
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This indicates the compound’s potential as a potent anti-cancer agent.
Biochemical Analysis
Biochemical Properties
2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) . This compound interacts with CDK2/cyclin A2 complex, inhibiting its enzymatic activity. The interaction involves hydrogen bonding with key amino acid residues in the active site of CDK2, leading to the inhibition of its kinase activity . This inhibition can result in the disruption of cell cycle progression, particularly at the G1/S transition, which is crucial for cell proliferation.
Cellular Effects
The cellular effects of this compound have been studied in various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound exhibits significant cytotoxicity against these cell lines, with IC50 values in the nanomolar range . It induces apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins . Additionally, it affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2 . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . This binding is facilitated by hydrogen bonds and hydrophobic interactions with specific residues in the active site . The inhibition of CDK2 activity leads to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound needs to be carefully determined to maximize its anticancer efficacy while minimizing toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and toxicities, which need to be characterized in detail .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transporters . Understanding the transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus . The compound accumulates in the nucleus due to its ability to bind to nuclear proteins and DNA . This localization is essential for its inhibitory effects on CDK2 and other nuclear targets . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
The synthesis of 2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thieno ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno ring.
Introduction of the triazolo[4,3-a]pyrimidine core: This step involves the reaction of the thieno ring with suitable reagents to form the triazolo[4,3-a]pyrimidine core.
Attachment of bromobenzyl and phenethyl groups:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of other complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: This compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione include other triazolopyrimidines and thienopyrimidines. These compounds share similar core structures but differ in the substituents attached to the core. Examples include:
Thieno[2,3-d]pyrimidines: These compounds have a similar thieno ring fused with a pyrimidine core but lack the triazole ring.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused with a pyrimidine core but lack the thieno ring.
The uniqueness of this compound lies in its specific combination of the thieno ring, triazolo[4,3-a]pyrimidine core, and the bromobenzyl and phenethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O2S/c23-17-8-6-16(7-9-17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIUJFZVDYUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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